2-Methyl-6-nitro-1-benzofuran
Overview
Description
2-Methyl-6-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family, which consists of fused benzene and furan rings. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that the physicochemical properties of benzofuran derivatives can be influenced by various factors, which may in turn affect their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-1-benzofuran can be achieved through several methods. One common approach involves the nitration of 2-Methylbenzofuran using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. This reaction introduces a nitro group at the 6-position of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
2-Methyl-6-nitro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitrobenzofuran: Similar nitro group but lacks the methyl group, affecting its overall properties.
2-Methyl-5-nitrobenzofuran: Nitro group at a different position, leading to variations in reactivity and applications
Uniqueness: 2-Methyl-6-nitro-1-benzofuran is unique due to the presence of both methyl and nitro groups at specific positions on the benzofuran ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-nitro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFUERLBQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524448 | |
Record name | 2-Methyl-6-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87977-31-9 | |
Record name | 2-Methyl-6-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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